2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one
Description
Properties
CAS No. |
61124-02-5 |
|---|---|
Molecular Formula |
C13H17O2P |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
2,5-dimethyl-1-oxo-1-phenyl-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C13H17O2P/c1-10-9-16(15,11(2)8-13(10)14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
QEYLIZRHTPFMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(CP1(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylphosphine with an oxidizing agent to introduce the oxygen atom at the phosphorus center. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods
Industrial production of 2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen atoms, potentially forming phosphine oxides or phosphonates.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Phenylsilane, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield phosphine oxides, while reduction with phenylsilane can regenerate the phosphine .
Scientific Research Applications
2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide involves its interaction with molecular targets through its phosphorus center. The compound can act as a ligand, coordinating with metal ions and influencing their reactivity. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, potentially affecting biological pathways and chemical reactions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Differences
Key Observations:
Electronic Effects: The phosphorus atom in the target compound likely increases electron-withdrawing effects compared to oxygen-based heterocycles (e.g., cyclohexadienone in ), influencing reactivity in nucleophilic or electrophilic reactions.
Solubility: The absence of polar groups (e.g., hydroxyl or amino) in the phosphinanone may result in lower aqueous solubility compared to compounds like those in or .
Biological Activity
2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various studies and case analyses.
Synthesis
The synthesis of 2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one typically involves multi-step organic reactions. While specific synthetic routes may vary, they generally include the formation of phosphine oxides followed by cyclization to form the phosphinanone structure. The compound's unique phosphine oxide framework contributes to its diverse biological applications.
Anticancer Activity
Recent studies have indicated that compounds structurally related to 2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one exhibit significant anticancer properties. For instance, a study evaluating pyrazolone derivatives found that certain compounds demonstrated effective inhibition against breast cancer cell lines (MCF7) with IC50 values ranging from 30.68 to 60.72 µM, suggesting a potential therapeutic application for similar phosphinanone derivatives .
Anticonvulsant Properties
Further investigations into related compounds have shown promising anticonvulsant activity. A series of synthesized pyrrolidine derivatives were tested for their efficacy in various seizure models, with several exhibiting high activity levels in the 6-Hz psychomotor seizure test . This suggests that modifications to the phosphinanone structure could yield derivatives with similar or enhanced neuroprotective effects.
The biological activity of 2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one can be attributed to its ability to interact with various biological targets:
1. Inhibition of Enzymatic Activity:
- Compounds containing phosphine oxide moieties have been shown to inhibit enzymes involved in cancer progression and inflammation. This mechanism is crucial in developing anti-inflammatory agents that also target cancer pathways.
2. Induction of Apoptosis:
- Similar compounds have been reported to induce apoptosis in cancer cells through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies and Research Findings
Several studies highlight the diverse applications of compounds related to 2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one:
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing 2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one?
- Methodology :
- NMR Spectroscopy : Use and NMR to confirm hydrogen and carbon environments. Phosphorus-containing peaks ( NMR) are critical for verifying the phosphinanone moiety.
- X-ray Diffraction (XRD) : For structural elucidation, employ single-crystal XRD. Refinement using SHELX software (e.g., SHELXL-2018) ensures high precision in bond-length and angle determination . Visualization tools like ORTEP-III aid in interpreting thermal ellipsoids and molecular geometry .
- FTIR : Validate carbonyl (C=O) and phosphoryl (P=O) stretching frequencies (expected ranges: 1650–1750 cm and 1200–1300 cm, respectively).
Q. How can researchers ensure purity during synthesis?
- Methodology :
- HPLC Analysis : Use Chromolith or Purospher® STAR columns for high-resolution separation. A mobile phase of methanol and sodium acetate buffer (pH 4.6, adjusted with glacial acetic acid) optimizes retention times .
- Recrystallization : Solvent selection (e.g., ethanol/water mixtures) should prioritize differential solubility of the target compound versus byproducts.
- TLC Monitoring : Track reaction progress using silica plates and UV/iodine staining for phosphorus-containing intermediates.
Q. What safety protocols are essential for handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps to avoid inhalation .
- Storage : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid long-term storage due to degradation risks .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in approved containers labeled for halogenated organophosphorus compounds .
Advanced Research Questions
Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?
- Methodology :
- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized molecular models (e.g., Gaussian 16). Discrepancies in P=O bond lengths may indicate crystal packing effects or solvent interactions.
- Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature NMR) to identify dynamic processes not captured in static crystal structures .
- Multiplicity in Mass Spectrometry : Use high-resolution LC-MS to distinguish between isotopic clusters and potential degradation products.
Q. What experimental designs are optimal for studying its reactivity in catalytic systems?
- Methodology :
- Kinetic Profiling : Conduct time-resolved NMR to monitor intermediates in reactions like phosphorylation or nucleophilic substitutions.
- Solvent Screening : Test polar aprotic (e.g., DMF, DMSO) vs. nonpolar solvents to assess steric effects from the 2,5-dimethyl substituents.
- Catalyst Optimization : Use iterative Design of Experiments (DoE) to vary transition-metal catalysts (e.g., Pd, Ru) and ligands, measuring turnover frequencies (TOF) via GC-MS .
Q. How can computational modeling predict its interactions in enzyme inhibition studies?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target enzymes (e.g., kinases). Focus on the phosphoryl oxygen’s role in hydrogen bonding.
- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational stability and solvent accessibility of the phenyl ring .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions from hydrophobic (methyl groups) vs. polar (P=O) moieties.
Data Analysis and Contradiction Management
Q. What statistical approaches address variability in biological assay results?
- Methodology :
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values. Replicate experiments (n ≥ 3) to assess inter-assay variability.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in enzyme inhibition studies.
- Meta-Analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific uptake or toxicity effects .
Q. How can crystallographic disorder in the phenyl ring be modeled?
- Methodology :
- SHELXL Refinement : Split the disordered component into partial occupancy sites. Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
- Hirshfeld Atom Refinement (HAR) : For high-resolution data (>0.8 Å), refine hydrogen positions to resolve electron density ambiguities.
- Validation Tools : Check R and CCDC validation reports to ensure compliance with IUCr standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
